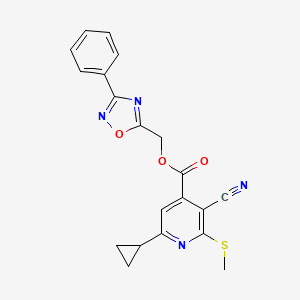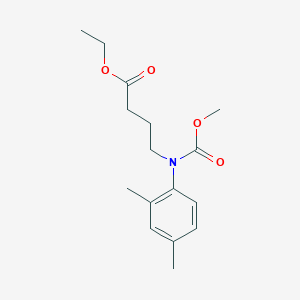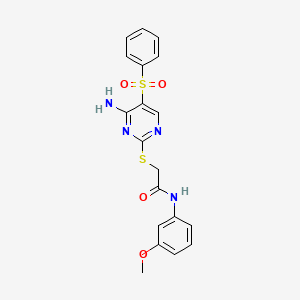
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a chemical compound that has been extensively studied in scientific research for its potential applications in medicine. This compound is commonly referred to as PFK-158 and is a potent inhibitor of a key enzyme called PFKFB3, which is involved in regulating glucose metabolism in cells.
作用機序
PFK-158 works by inhibiting the PFKFB3 enzyme, which is involved in regulating glucose metabolism in cells. This enzyme is overexpressed in many types of cancer and is essential for cancer cell survival and proliferation. By inhibiting PFKFB3, PFK-158 disrupts the glucose metabolism of cancer cells, leading to decreased cell growth and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
PFK-158 has been shown to have several biochemical and physiological effects. It inhibits the PFKFB3 enzyme, leading to decreased glucose metabolism in cancer cells. This results in decreased cell growth and increased sensitivity to chemotherapy and radiation therapy. PFK-158 has also been shown to decrease tumor growth in animal models of cancer. In addition, PFK-158 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
実験室実験の利点と制限
One of the main advantages of PFK-158 is its specificity for the PFKFB3 enzyme, which makes it a potent inhibitor of cancer cell growth. However, one of the limitations of PFK-158 is its low solubility in water, which can make it difficult to administer in vivo. In addition, PFK-158 has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for research on PFK-158. One area of research is the development of more potent and selective inhibitors of the PFKFB3 enzyme. Another area of research is the investigation of the safety and efficacy of PFK-158 in human clinical trials. In addition, PFK-158 could be studied for its potential applications in other diseases, such as neurological disorders and autoimmune diseases. Finally, the combination of PFK-158 with other cancer treatments could be explored to improve cancer therapy outcomes.
合成法
The synthesis method of PFK-158 involves several steps, including the reaction of 4-amino-5-(phenylsulfonyl)pyrimidine-2-thiol with 3-methoxybenzyl bromide to form 2-(3-methoxybenzylthio)-4-amino-5-(phenylsulfonyl)pyrimidine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-3-aminophenylacetic acid to form the final product, 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (PFK-158).
科学的研究の応用
PFK-158 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the PFKFB3 enzyme, which is overexpressed in many types of cancer. PFK-158 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, PFK-158 has been studied for its potential applications in metabolic diseases such as diabetes and obesity, as well as cardiovascular diseases.
特性
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-27-14-7-5-6-13(10-14)22-17(24)12-28-19-21-11-16(18(20)23-19)29(25,26)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHFPPOQNCEEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2908247.png)
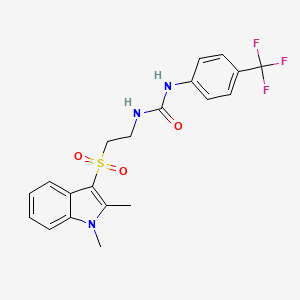
![8-(4-ethoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2908249.png)
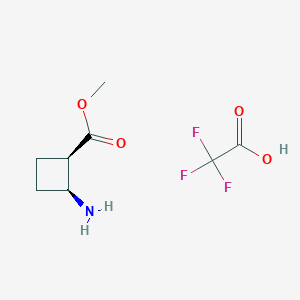
![methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2908252.png)
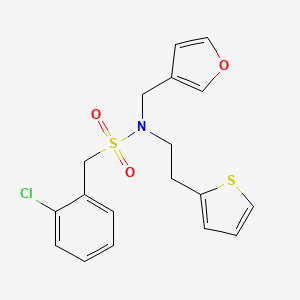
![2-methyl-4-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2908257.png)
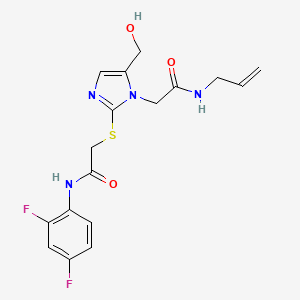
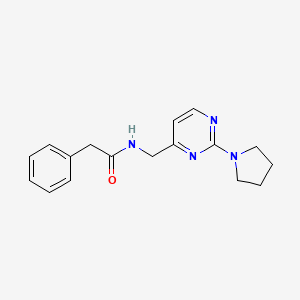
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908262.png)
![2-{[(2E)-2-cyano-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2908264.png)
![2-Nitrodibenzo[b,f][1,4]oxazepine](/img/structure/B2908267.png)
